6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine
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Overview
Description
6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H21N7O and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine is 351.18075832 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NAMPT Activation for Disease Treatment
Nicotinamide phosphoribosyltransferase (NAMPT): catalyzes the rate-limiting step of the NAD+ salvage pathway. Given NAD+'s pivotal role in various biological processes (including metabolism and aging), activating NAMPT becomes an attractive therapeutic strategy. Researchers have identified this compound as a potent NAMPT activator . Its potential applications include:
CYP Inhibition and Drug Interactions
While developing this compound, researchers encountered CYP direct inhibition (DI) as a concern. However, they successfully modulated its lipophilicity to create a derivative (21) with potent NAMPT activity while attenuating CYP DI toward multiple CYP isoforms. Understanding these interactions is crucial for drug safety and efficacy .
Gastrointestinal Stromal Tumors (GIST) Treatment
Another related compound, (S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-yl)pyrimidin-5-yl)ethan-1-amine , has been investigated for treating gastrointestinal stromal tumors (GIST). It received orphan designation for this purpose .
Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
This compound is a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This leads to an increase in the availability of NAD+ for various biological processes .
Biochemical Pathways
The activation of NAMPT affects the NAD+ salvage pathway, which is crucial for energy metabolism, DNA repair, cell survival, and other cellular functions . By increasing the availability of NAD+, this compound can influence these processes and potentially have therapeutic effects in a diverse array of diseases .
Result of Action
The activation of NAMPT and the subsequent increase in NAD+ availability can have various molecular and cellular effects. These effects depend on the specific biological processes that are influenced by NAD+. For instance, an increase in NAD+ availability could enhance energy metabolism, promote DNA repair, and improve cell survival .
properties
IUPAC Name |
6-(4-methylpyrazol-1-yl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-14-10-23-25(12-14)18-9-16(21-13-22-18)20-11-15-2-3-19-17(8-15)24-4-6-26-7-5-24/h2-3,8-10,12-13H,4-7,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATPNPAWEDPXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC(=NC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.